3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide
Description
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol . This compound is of interest in various research fields due to its unique chemical structure and properties.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
3-tert-butyl-4-cyclopropyloxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C16H23NO2/c1-16(2,3)13-10-11(15(18)17(4)5)6-9-14(13)19-12-7-8-12/h6,9-10,12H,7-8H2,1-5H3 |
InChI Key |
YFGLCOTYUOJCHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide typically involves the reaction of 4-tert-butyl-3-cyclopropoxybenzoic acid with N,N-dimethylamine under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamide derivatives.
Scientific Research Applications
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-Tert-butyl-4-cyclopropoxy-N,N-dimethylbenzamide can be compared with other similar compounds, such as:
4-tert-butyl-3-cyclopropoxybenzoic acid: A precursor in the synthesis of the target compound.
N,N-dimethylbenzamide: A structurally related compound with different substituents.
Cyclopropoxy-substituted benzamides: Compounds with similar cyclopropoxy groups but different substituents on the benzene ring.
The uniqueness of this compound lies in its specific combination of tert-butyl, cyclopropoxy, and N,N-dimethyl groups, which confer distinct chemical and physical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
